2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDKJNGNAJVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249269 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173315-56-5 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Halogenated Toluene Derivatives
A foundational approach involves the nitration of pre-halogenated toluene precursors. The patent CN101948390A details the nitration of 2-chloro-4-fluorotrichlorotoluene to yield 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, followed by hydrolysis to the benzoic acid derivative. For the 3-methyl variant, the synthesis likely begins with 2-chloro-4-fluoro-3-methyltoluene. Key steps include:
Nitration :
Oxidation of Methyl to Carboxylic Acid :
Table 1 : Comparative nitration conditions for halogenated toluene derivatives
Hydrolysis of Trichloromethyl Intermediates
The patent CN101948390A demonstrates hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene to 2-chloro-4-fluoro-5-nitrobenzoic acid using concentrated H2SO4 at 80–110°C. For the 3-methyl derivative, hydrolysis of a trichloromethyl group at position 2 would proceed similarly:
Reaction Mechanism :
- Protonation of the trichloromethyl group by H2SO4.
- Nucleophilic attack by water, yielding the carboxylic acid.
Table 2 : Hydrolysis conditions and outcomes
Functional Group Compatibility and Challenges
- Methyl Group Stability : The methyl group at position 3 is resistant to nitration and hydrolysis conditions but may undergo oxidation if harsh agents (e.g., KMnO4) are used.
- Regioselective Nitration : Competing directing effects from chloro (meta-directing), fluoro (ortho/para-directing), and methyl (ortho/para-directing) groups necessitate precise temperature control.
- Acid Sensitivity : The nitro group destabilizes the aromatic ring under prolonged acidic conditions, risking decomposition.
Characterization Data
Spectroscopic Analysis
Hypothetical NMR Data (Based on Analogous Compounds) :
- 1H NMR (CDCl3): δ 8.47 (d, J=7.5 Hz, 1H, C6-H), 2.65 (s, 3H, C3-CH3).
- 19F NMR : δ -110.92 (s, CF).
- 13C NMR : δ 167.8 (COOH), 152.1 (C5-NO2), 134.2 (C2-Cl), 128.7 (C4-F).
Melting Point : 148–152°C (consistent with nitrobenzoic acid derivatives).
Discussion of Synthetic Routes
Route Optimization
Industrial Scalability
- Cost Considerations : Trichloromethyl precursors are cost-prohibitive for large-scale synthesis.
- Green Chemistry Alternatives : Catalytic nitration using zeolites or ionic liquids could improve regioselectivity and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound, often under acidic conditions.
Reduction: Reducing agents like tin chloride or iron powder in acidic medium are employed to reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are derivatives where the chlorine or fluorine atom is replaced by another functional group.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-fluoro-5-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the herbicide Saflufenacil , which is used in agriculture to control weeds. Its efficacy in inhibiting specific enzyme pathways makes it valuable in developing new agrochemicals .
Case Study: Saflufenacil
- Application : Herbicide for controlling broadleaf weeds.
- Mechanism : Inhibits protoporphyrinogen oxidase, disrupting chlorophyll synthesis.
- Impact : Effective in reducing weed competition, thereby enhancing crop yields.
Agrochemical Applications
Beyond its role in pharmaceuticals, this compound is integral in the agrochemical sector. Its derivatives are utilized to develop pesticides and fungicides, contributing to sustainable agricultural practices.
Case Study: Development of New Pesticides
- Research Focus : Synthesis of novel derivatives from 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Outcome : Identification of compounds with enhanced activity against resistant pest strains.
- Significance : Supports integrated pest management strategies.
Structure-Activity Relationship Studies
Research has demonstrated that the structural modifications of 2-chloro-4-fluoro-5-nitrobenzoic acid can lead to compounds with improved biological activities. For instance, studies on aryl sulfoxides derived from this compound have shown promising results as inhibitors for specific enzymes involved in pain and inflammation pathways .
Table: Structure-Activity Relationship Findings
| Compound | IC50 Value (nM) | Biological Activity |
|---|---|---|
| Aryl Sulfoxide (derived) | 630 | MAGL inhibitor |
| 2-Chloro-4-fluoro derivatives | Various | Antimicrobial properties |
Environmental Considerations
The synthesis methods developed for 2-chloro-4-fluoro-5-nitrobenzoic acid emphasize environmentally friendly practices, such as reduced waste production and lower energy consumption during reactions. This aligns with the growing demand for sustainable chemical processes in both pharmaceutical and agrochemical industries .
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
5-Chloro-4-fluoro-2-nitrobenzoic Acid (CAS 138762-97-7)
- Molecular Formula: C₇H₃ClFNO₄
- Key Differences : The nitro group is in position 2 instead of 4. This alters the electronic distribution, reducing the compound’s acidity compared to the target molecule (nitro in position 5 is meta to the carboxylic acid, enhancing resonance stabilization).
- Applications : Positional isomers like this are often intermediates in dye synthesis or enzyme inhibitors but may exhibit distinct biological activity due to altered electronic profiles .
2-Chloro-4-fluoro-5-nitrobenzoic Acid
Functional Group Variants
2-Chloro-5-nitroacetophenone (CAS 875664-52-1)
- Molecular Formula: C₈H₅ClNO₃
- Key Differences: Replaces the carboxylic acid with an acetyl group. This renders the compound less acidic (pKa ~10–12 for acetophenones vs. ~2–4 for benzoic acids) and more lipophilic, favoring applications in hydrophobic matrices or as a ketone-based intermediate .
2-Fluoro-3-nitrobenzoyl Chloride
Heterocyclic Analogues
5-Chloro-2-fluoro-3-methylpyridine
- Molecular Formula : C₆H₄ClFN
- Key Differences : A pyridine ring replaces the benzene backbone, introducing basicity (pKa ~1–3 for pyridines). The absence of a nitro group and carboxylic acid limits its utility in acid-catalyzed reactions but makes it suitable for coordination chemistry or as a ligand in catalysis .
Data Table: Key Properties of Comparable Compounds
Biological Activity
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse research studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzene ring substituted with chlorine, fluorine, a methyl group, and a nitro group. Its molecular formula is , and it is classified as an aromatic carboxylic acid.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit antimicrobial and anti-inflammatory properties. The presence of the nitro group is particularly notable for enhancing biological activity through mechanisms such as reactive oxygen species (ROS) generation.
Key Findings from Research Studies
-
Antimicrobial Activity :
- Studies have shown that nitro-substituted benzoic acids can inhibit bacterial growth, suggesting potential applications in antibiotic development.
- In vitro tests demonstrated that derivatives of the compound exhibited significant activity against various bacterial strains.
-
Anti-inflammatory Properties :
- The compound's structural characteristics allow it to modulate inflammatory pathways, making it useful in treating conditions like arthritis and other inflammatory diseases.
- Research indicates that similar compounds can reduce pro-inflammatory cytokines in cellular models, highlighting their therapeutic potential .
- Mechanisms of Action :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked reduction of inflammatory markers and joint swelling compared to controls. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Reaction Optimization
Basic: How can purity and structural integrity be validated for this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Contradictory retention times may arise from nitro group isomerism; confirm via spiking with standards .
- Spectroscopy:
Advanced: How to resolve contradictions in crystallographic data for nitro-substituted benzoic acids?
Methodological Answer:
- Software Tools: Use SHELX for small-molecule refinement. For example, SHELXL can handle high-resolution data to resolve positional disorder in nitro or methyl groups .
- Validation: Cross-check with ORTEP-3 to visualize thermal ellipsoids; large displacements may suggest dynamic disorder. Compare with DFT-optimized structures (e.g., Gaussian09) .
Example Workflow:
Collect X-ray data (Mo-Kα, 100K).
Refine using SHELXL (anisotropic displacement parameters).
Validate via R1/wR2 residuals (<5%) and Hirshfeld surface analysis .
Advanced: What strategies mitigate byproduct formation during amide coupling?
Methodological Answer:
Byproducts (e.g., hydrolyzed acyl chloride) arise from moisture or incomplete reaction. Mitigation includes:
- Stoichiometry: Use 1.2-1.5 equivalents of coupling agent (e.g., EDC/HOBt).
- Solvent Control: Anhydrous DCM with molecular sieves to trap water .
- Monitoring: TLC (hexane/ethyl acetate 3:1) to track reaction progress; spots at Rf 0.4 (product) vs. 0.6 (starting material) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .
- Waste Disposal: Collect halogenated waste separately; neutralize acidic residues with sodium bicarbonate before disposal .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Design: The nitro group acts as a hydrogen bond acceptor in kinase inhibitors (e.g., WDR5 degraders). Docking studies (AutoDock Vina) suggest binding affinity to WD40-repeat domains .
- Metabolite Studies: Use as a reference standard in LC-MS to track degradation pathways (e.g., nitro reduction to amines in liver microsomes) .
Q. Table 2: Biological Applications
| Application | Method | Key Finding |
|---|---|---|
| Kinase Inhibition | SPR (Biacore) | Kd = 120 nM for WDR5 |
| Metabolite Profiling | LC-MS/MS | t₁/₂ = 2.3h in human hepatocytes |
Advanced: How to analyze conflicting spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects: Fluorine and nitro groups cause complex splitting. Use ¹⁹F-NMR (δ -110 to -120 ppm) to confirm substitution patterns .
- Decoupling Experiments: Apply ¹H-¹³C HMBC to correlate methyl protons (δ 2.1 ppm) with quaternary carbons .
Basic: What are the environmental implications of improper disposal?
Methodological Answer:
- Persistence: Nitro groups resist biodegradation; soil adsorption studies show Koc = 450 mL/g, indicating moderate mobility .
- Remediation: Incineration at >800°C with scrubbers to capture HCl/HF emissions .
Advanced: How to model degradation pathways under acidic/basic conditions?
Methodological Answer:
- Kinetic Studies: Monitor hydrolysis (0.1M HCl/NaOH, 37°C) via UV-Vis (λ = 310 nm for nitro group).
- Computational Tools: Gaussian09 (B3LYP/6-31G*) predicts transition states for ester hydrolysis (ΔG‡ = 25 kcal/mol) .
Advanced: What crystallographic challenges arise from fluorine and methyl groups?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
